molecular formula C20H19FN2O2 B2617072 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide CAS No. 899983-15-4

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide

Cat. No. B2617072
CAS RN: 899983-15-4
M. Wt: 338.382
InChI Key: GTUSYLLYGRGZKA-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPQ or CPQ-3F and is a member of the quinoline family of compounds. CPQ-3F has been shown to possess a range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Medicinal and Biomedical Applications

Quinoxaline and its derivatives, including quinoline compounds, play a pivotal role in medicinal chemistry due to their versatile biological activities. These compounds are known for their antimicrobial properties and potential in treating chronic and metabolic diseases. The structural modification of quinoxaline can yield a wide variety of biomedical applications, particularly in antimicrobial activities and the treatment of chronic diseases. The exploration of quinoxaline derivatives has also extended to anticancer and antitumor properties, showcasing their potential in developing new therapeutic agents (Pereira et al., 2015; Shang et al., 2018).

Environmental and Material Science

In the realm of material science, quinoline derivatives have been identified as effective corrosion inhibitors. Their ability to form stable chelating complexes with metallic surfaces highlights their importance in protecting metals against corrosion. This application is particularly relevant in industrial settings where metal longevity is crucial (Verma et al., 2020).

Pharmaceutical Design and Drug Development

The introduction of fluorine into pharmaceuticals, including quinoline and quinoxaline derivatives, has garnered attention for enhancing drug properties. Fluorinated compounds exhibit unique physicochemical characteristics, such as increased stability and potency, making them valuable in drug design and development. The incorporation of fluorine can lead to proteins with improved stability and biological activity, underscoring the potential of fluorinated amino acids in protein engineering (Buer & Marsh, 2012).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-8-9-18-14(12-17)4-2-10-23(18)20(25)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUSYLLYGRGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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